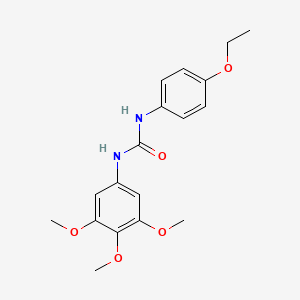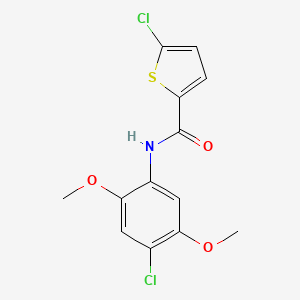
N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea, also known as ETU, is an organic compound that has been studied for its potential applications in scientific research. ETU is a urea derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea is not fully understood, but it is thought to involve the inhibition of tubulin polymerization. This leads to the disruption of microtubule formation, which is essential for cell division and proliferation. Additionally, N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been shown to induce apoptosis in cancer cells, which may contribute to its antiproliferative effects.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, as well as antiproliferative effects on cancer cells. Additionally, N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been shown to have antifungal and antibacterial properties, making it a potential candidate for use in the treatment of infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea in laboratory experiments is its well-established synthesis method and availability. Additionally, N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been shown to have a range of biochemical and physiological effects, making it a versatile compound for use in a variety of experiments. However, one limitation of using N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of potential future directions for research involving N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea. One area of interest is the development of N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea and its potential applications in the treatment of cancer and other diseases. Finally, there is a need for more research on the safety and toxicity of N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea, particularly in the context of its potential use as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea involves the reaction of 4-ethoxyaniline with 3,4,5-trimethoxybenzoyl isocyanate. The resulting product is then purified through a series of recrystallization steps to obtain pure N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea. This synthesis method has been well-established in the literature and has been used to produce high-quality N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea for use in scientific research.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been studied for a variety of scientific research applications, particularly in the field of cancer research. It has been shown to have antiproliferative effects on a range of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for use in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-5-25-14-8-6-12(7-9-14)19-18(21)20-13-10-15(22-2)17(24-4)16(11-13)23-3/h6-11H,5H2,1-4H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUHEEVCFKGYFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5803110.png)

![1-[2-(4-methoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5803126.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-4-quinolinylacetamide](/img/structure/B5803148.png)





![tert-butyl 4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5803183.png)
![5-ethyl-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5803195.png)
![methyl 2-[({[2-(methylthio)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B5803198.png)
